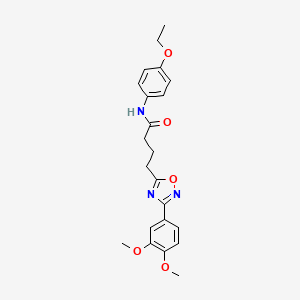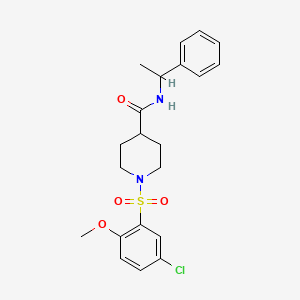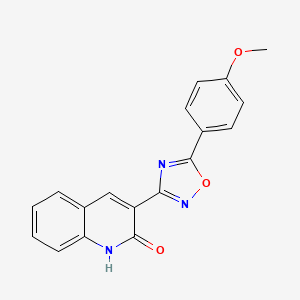
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide, also known as HMQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. HMQC is a small molecule that has a unique structure, making it an interesting target for synthesis and research.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide is complex and involves multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide in lab experiments include its unique structure, which makes it an interesting target for synthesis and research, and its potential applications in various scientific fields. The limitations of using this compound in lab experiments include its complex synthesis method, which requires expertise in organic chemistry, and its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide. In medicine, future research could focus on the development of new cancer therapies based on this compound, as well as the potential use of this compound in the treatment of other diseases such as arthritis and Alzheimer's disease. In agriculture, future research could focus on the development of new pesticides and fertilizers based on this compound. In materials science, future research could focus on the development of new materials such as OLEDs and solar cells based on this compound.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has a unique structure and has been shown to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new therapies for various diseases. While there are limitations to using this compound in lab experiments, its potential applications make it an interesting target for further research.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylthiophene-2-carboxamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylthiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and Alzheimer's disease.
In agriculture, this compound has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. Furthermore, this compound has been shown to enhance plant growth and improve crop yield, making it a potential candidate for the development of new fertilizers.
In materials science, this compound has been shown to have unique optical and electronic properties, making it a potential candidate for the development of new materials such as OLEDs and solar cells.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-9-10-19-16(12-15)13-17(21(25)23-19)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNPUQLGXBIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(4-methylphenyl)acetamide](/img/structure/B7700090.png)


![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)